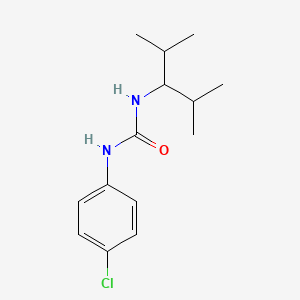
N-(4-chlorophenyl)-N'-(1-isopropyl-2-methylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-(1-isopropyl-2-methylpropyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of substituted urea herbicides and is known for its high efficacy against a broad range of weeds. Diuron has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and its application in scientific research.
作用机制
Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of electron transfer, which ultimately inhibits the production of ATP and NADPH, essential components for the survival of plants.
Biochemical and Physiological Effects
Diuron has been shown to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the activity of photosystem II, leading to a decrease in chlorophyll content and photosynthetic activity. Diuron has also been shown to affect the activity of enzymes involved in respiration and protein synthesis, leading to a decrease in plant growth and development.
实验室实验的优点和局限性
Diuron is a highly effective herbicide that has been extensively studied for its effects on plants and the environment. It is relatively easy to synthesize, and its effects on plants can be easily measured through a range of biochemical and physiological assays. However, diuron can be toxic to animals and humans, and its use in laboratory experiments requires careful handling and disposal.
未来方向
There are several future directions for the study of diuron. One area of research is the development of new herbicides that are more effective and less toxic than diuron. Another area of research is the study of the long-term effects of diuron on the environment, including its impact on soil health and the aquatic ecosystem. Additionally, the study of the molecular mechanisms underlying diuron's effects on plants and animals could provide new insights into the development of new herbicides and antifungal agents.
合成方法
Diuron can be synthesized through the reaction of 4-chlorophenyl isocyanate with isopropyl-N,N-dimethylcarbamate. The reaction yields N-(4-chlorophenyl)-N'-(1-isopropyl-2-methylpropyl)urea, which is then purified through crystallization or column chromatography. The synthesis of diuron is a well-established process and has been optimized for large-scale production.
科学研究应用
Diuron has been widely used in scientific research to study its effects on plants, animals, and the environment. It has been studied for its potential use as an antifungal agent, as well as its effects on photosynthesis, respiration, and growth in plants. Diuron has also been used to study its impact on the aquatic ecosystem, including its effects on algae, fish, and other aquatic organisms.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(2,4-dimethylpentan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-9(2)13(10(3)4)17-14(18)16-12-7-5-11(15)6-8-12/h5-10,13H,1-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIDCMNMASNQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2,4-dimethylpentan-3-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

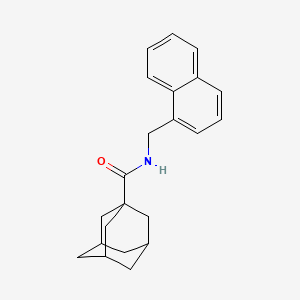
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)
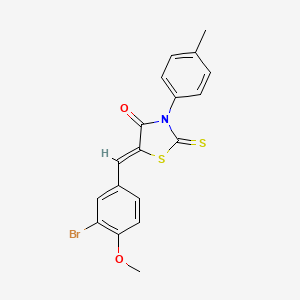
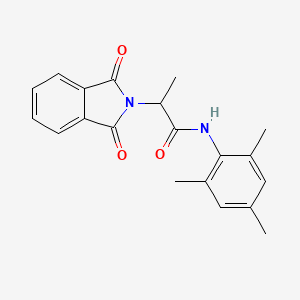

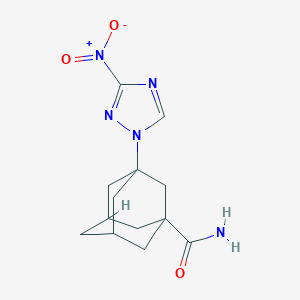
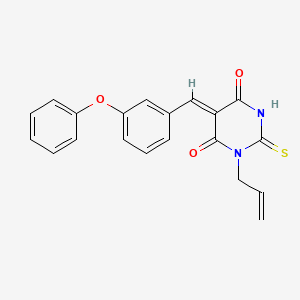

![N-benzyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216577.png)
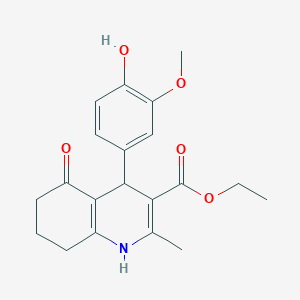

![7-chloro-N-[2-(2-furyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5216597.png)